Antiparasitic Potency Against P. falciparum 3D7: M-833 vs. W-991 vs. Compound 3
In head-to-head testing within the same study using a 72-hour LDH-based growth inhibition assay against wild-type P. falciparum 3D7 blood-stage parasites, M-833 (the target compound) exhibited an EC50 of 49.7 nM. The more optimized analogue W-991 (WEHI-991) achieved an EC50 of 7 nM, representing a 7.1-fold improvement in potency. The hybrid intermediate compound 3 exhibited an intermediate EC50 of 120 nM [1]. This steep SAR demonstrates that the target compound occupies a defined potency niche distinct from both more potent and less potent analogues.
| Evidence Dimension | Antiparasitic EC50 against P. falciparum 3D7 (72 h LDH assay) |
|---|---|
| Target Compound Data | EC50 = 49.7 nM (M-833 / MMV006833) |
| Comparator Or Baseline | W-991 (WEHI-991): EC50 = 7 nM; Compound 3: EC50 = 120 nM; Inactive analogue 4: EC50 >10 µM |
| Quantified Difference | M-833 is 7.1-fold less potent than W-991; M-833 is 2.4-fold more potent than Compound 3 |
| Conditions | P. falciparum 3D7 asexual blood-stage parasites; 72 h incubation; LDH activity readout; 3 µM M-833 used as 10x EC50 for resistance selection |
Why This Matters
Knowing the exact EC50 position of M-833 relative to its nearest analogues allows researchers to select the appropriate potency tool compound for dose-response experiments, resistance selection studies, or combination assays where mid-range potency is preferred over ultra-potent analogues.
- [1] Dans MG, Boulet C, Watson GM, et al. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1. Nat Commun. 2024 Jun 18;15(1):5219. View Source
